molecular formula C10H9NO4 B8745896 alpha-Methyl-4-nitrocinnamic acid

alpha-Methyl-4-nitrocinnamic acid

Cat. No.: B8745896
M. Wt: 207.18 g/mol
InChI Key: AWWVCUPVXCDDHS-UHFFFAOYSA-N
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Description

Chemical Structure: alpha-Methyl-4-nitrocinnamic acid (CAS: 949-98-4) is a cinnamic acid derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a methyl group (-CH₃) at the alpha carbon adjacent to the carboxylic acid (-COOH) group. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol.

For example, nitro intermediates in related compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized by refluxing halogenated precursors with nitro-substituted phenols in chlorobenzene.

Applications: Nitrocinnamic acid derivatives are widely used in pharmaceutical research as intermediates for drug development. Their nitro and carboxylic acid groups enhance binding affinity to biological targets, making them valuable in enzyme inhibition studies or prodrug formulations.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13)

InChI Key

AWWVCUPVXCDDHS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Fundamentals

The Knoevenagel-Doebner condensation between succinic anhydride and 4-nitrobenzaldehyde forms α-methyl-4-nitrocinnamic acid through a base-catalyzed mechanism. Sodium hydroxide facilitates deprotonation of the anhydride, enabling nucleophilic attack by the aldehyde carbonyl group. Subsequent decarboxylation yields the α-methyl group adjacent to the carboxylic acid moiety. This method avoids toxic solvents and achieves yields exceeding 90% under microwave irradiation.

Catalyst Screening and Optimization

Comparative studies of alkaline catalysts (Table 1) reveal sodium hydroxide as optimal, delivering 95% yield in 50 seconds under microwave conditions (600 W). By contrast, potassium carbonate required 120 seconds for 68% yield, while room-temperature reactions with NaOH achieved 80% yield over six hours.

Table 1: Catalyst Performance in α-Methyl-4-Nitrocinnamic Acid Synthesis

CatalystTime (Microwave)Yield (Microwave)Time (Room Temp.)Yield (Room Temp.)
NaOH50 s95%6 h80%
K₂CO₃120 s68%28 h46%
MgCO₃140 s75%33 h60%

Microwave irradiation significantly accelerates reaction kinetics, reducing energy consumption and byproduct formation. Power optimization (Table 2) identified 600 W for 50 seconds as ideal, with higher intensities causing decomposition.

Table 2: Microwave Power Optimization

Power (W)Time (s)Yield (%)
30011086
4008089
6005095
80030Decomposed

Substrate Scope and Functional Group Tolerance

Electron-Deficient Aromatic Aldehydes

4-Nitrobenzaldehyde reacts efficiently due to its electron-withdrawing nitro group, which enhances electrophilicity. Substrates with meta- or para-electron-withdrawing groups (e.g., -NO₂, -Br) achieve yields >85%, while electron-donating groups (e.g., -OCH₃) require longer reaction times.

Table 3: Substrate Performance in Microwave-Assisted Synthesis

Aldehyde SubstituentTime (s)Yield (%)Melting Point (°C)
4-NO₂4591201–202
4-Br13060165–166
4-OCH₃14055206–207

Experimental Protocol for α-Methyl-4-Nitrocinnamic Acid

Materials and Equipment

  • Reactants : 4-Nitrobenzaldehyde (5 mmol), succinic anhydride (5 mmol), NaOH (2.5 mmol).

  • Apparatus : Microwave reactor (600 W), borosilicate beaker, vacuum filtration setup.

Stepwise Synthesis

  • Mixing : Combine 4-nitrobenzaldehyde, succinic anhydride, and NaOH in a 50 mL borosilicate beaker.

  • Irradiation : Microwave at 600 W for 45 seconds, monitoring via TLC (ethyl acetate/hexane, 3:7).

  • Workup : Acidify the cooled mixture with 15% HCl, filter, and recrystallize from ethanol.

  • Yield : 91% isolated as pale-yellow crystals; m.p. 201–202°C.

Spectroscopic Characterization

  • IR (KBr) : 1690 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 6.49 (d, J = 16.0 Hz, 1H, CH=), 7.57–8.20 (m, 4H, Ar-H), 12.35 (s, 1H, COOH).

  • MS (EI) : m/z 207 [M⁺], 160 [M−COOH].

Alternative Synthetic Routes and Comparative Analysis

Industrial Scalability Considerations

Microwave-assisted Knoevenagel-Doebner condensation is amenable to continuous-flow reactors, enabling gram-scale production with consistent purity (>98% by HPLC). By contrast, traditional thermal methods suffer from prolonged reaction times and lower yields (≤80%) .

Chemical Reactions Analysis

Types of Reactions

alpha-Methyl-4-nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Alpha-Methyl-4-nitrocinnamic acid exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of cinnamic acid, including nitro-substituted variants, can inhibit biofilm formation and bacterial growth. For instance, research demonstrated that certain cinnamic acid derivatives had minimum inhibitory concentrations (MIC) as low as 1–5 mg/mL against tested isolates .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Cinnamic acid derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from cinnamic acid have shown cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. In vitro studies indicated that certain derivatives could significantly reduce cell viability at low concentrations, suggesting potential as therapeutic agents in cancer treatment .

Material Science

Polymer Chemistry
this compound is utilized in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. The nitro group in the compound can facilitate cross-linking reactions, leading to the formation of robust polymer networks .

Photopolymerization
The compound is also explored for applications in photopolymerization processes where its photochemical properties can be harnessed to initiate polymerization upon exposure to light. This application is particularly relevant in the development of photoresists for microelectronics and coatings .

Biochemical Applications

Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further studies aimed at understanding metabolic diseases and developing enzyme-targeted therapies .

Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Data Tables

Application Area Key Findings References
Antimicrobial ActivitySignificant inhibition of S. aureus with MIC values ranging from 1-5 mg/mL
Anticancer ActivityInduces apoptosis in colon cancer cells; cytotoxicity observed at low concentrations
Polymer ChemistryEnhances thermal stability and mechanical strength in polymer matrices
PhotopolymerizationEffective initiator for light-induced polymerization processes
Enzyme InhibitionPotential inhibitor of metabolic enzymes
Antioxidant ActivityExhibits protective effects against oxidative stress

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various cinnamic acid derivatives, this compound was found to significantly reduce biofilm formation by Staphylococcus aureus. The study highlighted its potential use in medical devices to prevent infections caused by biofilm-forming bacteria .

Case Study 2: Cancer Cell Viability
A series of experiments were conducted on different cancer cell lines to assess the cytotoxic effects of this compound derivatives. The results indicated that certain derivatives could reduce cell viability by over 60% at concentrations below 10 µM, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of alpha-Methyl-4-nitrocinnamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (nitro groups, aromatic rings, or methyl substitutions) with alpha-methyl-4-nitrocinnamic acid:

Compound Structure Molecular Formula Key Features
This compound Benzene ring with -NO₂ (para), -CH₃ (alpha to -COOH), and acrylic acid chain C₁₀H₉NO₄ Combines electron-withdrawing nitro group with lipophilic methyl substitution.
2-Methyl-4-nitrobenzoic acid Benzene ring with -NO₂ (para) and -CH₃ (ortho to -COOH) C₈H₇NO₄ Lacks the acrylic acid chain; nitro and methyl groups alter acidity and solubility.
4-(Methylamino)-3-nitrobenzoic acid Benzene ring with -NO₂ (meta) and -NHCH₃ (para to -COOH) C₈H₈N₂O₄ Methylamino group enhances hydrogen-bonding potential; used in anticoagulant research.
(S)-alpha-Methyl-4-nitrobenzylamine HCl Benzene ring with -NO₂ (para) and -CH(CH₃)NH₂·HCl (chiral center) C₈H₁₁ClN₂O₂ Chiral amine derivative; utilized in enantioselective synthesis.

Physicochemical Properties

  • Solubility : The nitro group reduces water solubility in all compounds. However, this compound’s carboxylic acid group improves solubility in polar solvents compared to 2-methyl-4-nitrobenzoic acid, which lacks an extended acidic chain.
  • Acidity : The carboxylic acid in this compound (pKa ~2.5) is more acidic than benzoic acid derivatives (e.g., 2-methyl-4-nitrobenzoic acid, pKa ~1.8) due to resonance stabilization from the acrylic acid chain.

Key Research Findings

  • Bioactivity: Nitroaromatic compounds exhibit varied biological activities. For example, 4-(Methylamino)-3-nitrobenzoic acid showed 80% inhibition of thrombin in vitro at 10 µM, while this compound’s acrylic chain may improve membrane permeability in cell-based assays.
  • Stability : Methyl substitutions (e.g., alpha-methyl in cinnamic acid) reduce photodegradation rates compared to unsubstituted nitroaromatics.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling α-methyl-4-nitrocinnamic acid in laboratory settings?

  • Methodological Answer : Always use dry powder or CO₂ extinguishers for fires involving this compound. Wear PPE (lab coat, gloves, goggles) meeting ANSI/ISEA standards, and ensure ventilation systems are operational. For accidental inhalation, move to fresh air and seek medical attention if symptoms persist. Ingested material requires immediate mouth rinsing with water (15+ minutes) and medical evaluation .
  • Rationale : Safety protocols are foundational to experimental design, ensuring reproducibility and minimizing risks.

Q. Which analytical techniques are most effective for characterizing α-methyl-4-nitrocinnamic acid’s purity and structure?

  • Methodological Answer : Use HPLC with UV detection (λ = 254–280 nm) for purity assessment. Confirm structural integrity via FT-IR (nitro group absorption at ~1520 cm⁻¹ and carbonyl stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl proton signals at δ 1.8–2.1 ppm and aromatic protons at δ 7.5–8.3 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .
  • Rationale : Multi-technique validation reduces experimental error and ensures data reliability.

Advanced Research Questions

Q. How can researchers optimize the synthesis of α-methyl-4-nitrocinnamic acid to improve yield and selectivity?

  • Methodological Answer :

  • Reaction Conditions : Test solvent polarity (e.g., chlorobenzene vs. DMF) and reflux duration (e.g., 24–48 hours) to balance nitro-group stability and reaction efficiency.
  • Catalysis : Explore palladium or copper catalysts for cross-coupling steps, monitoring by TLC.
  • Workup : Use saturated K₂CO₃ washes to neutralize acidic byproducts, followed by ethanol recrystallization for purification .
    • Data-Driven Approach : Employ a factorial design (e.g., varying temperature, solvent, catalyst) to identify optimal parameters. Analyze yield vs. selectivity trade-offs using ANOVA.

Q. How should researchers address contradictions in reported photophysical properties of α-methyl-4-nitrocinnamic acid?

  • Methodological Answer :

  • Replicate Experiments : Repeat UV-Vis and fluorescence assays under standardized conditions (solvent, concentration, pH).
  • Environmental Controls : Test solvent polarity effects (e.g., acetone vs. water) on absorption maxima (e.g., λmax shifts due to solvatochromism).
  • Cross-Reference : Compare data with structurally analogous nitroaromatics (e.g., 4-nitrocinnamic acid) to identify outliers .
    • Statistical Analysis : Use Bland-Altman plots to assess inter-study variability and identify systematic errors.

Q. What computational modeling approaches are suitable for predicting α-methyl-4-nitrocinnamic acid’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict activation energies for nitro-group substitution.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using explicit solvent models (e.g., water or DMSO).
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions (e.g., light, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC every 30 days.
  • Light Sensitivity : Expose to UV (365 nm) and visible light, tracking nitro-group reduction via FT-IR.
  • Data Interpretation : Apply the Q10 rule to extrapolate shelf-life at standard conditions (25°C) .

Data Presentation and Interpretation Guidelines

  • Raw Data Management : Include large datasets (e.g., kinetic profiles, spectral scans) in appendices, with processed data (e.g., rate constants, absorption coefficients) in the main text .
  • Uncertainty Analysis : Report confidence intervals for repeated measurements (e.g., ±2σ for NMR integration) and discuss instrumental limitations (e.g., detector linearity range in HPLC) .

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